
2-(4-Iodofuran-3-yl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Iodofuran-3-yl)-1,3-dioxolane is a heterocyclic organic compound featuring a furan ring substituted with an iodine atom at the 4-position and a dioxolane ring at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodofuran-3-yl)-1,3-dioxolane typically involves the iodination of a furan derivative followed by the formation of the dioxolane ring. One common method includes the use of iodine monochloride (ICl) as the iodinating agent in the presence of a base such as sodium carbonate (Na2CO3) under microwave irradiation . The reaction conditions are carefully controlled to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes followed by cyclization reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
2-(4-Iodofuran-3-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the dioxolane ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furans, while oxidation can produce furanones.
科学研究应用
2-(4-Iodofuran-3-yl)-1,3-dioxolane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2-(4-Iodofuran-3-yl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. The dioxolane ring can also interact with biological molecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 2-(4-Bromofuran-3-yl)-1,3-dioxolane
- 2-(4-Chlorofuran-3-yl)-1,3-dioxolane
- 2-(4-Fluorofuran-3-yl)-1,3-dioxolane
Uniqueness
2-(4-Iodofuran-3-yl)-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and the ability to form stronger halogen bonds compared to its bromine, chlorine, and fluorine analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
属性
CAS 编号 |
29182-12-5 |
|---|---|
分子式 |
C7H7IO3 |
分子量 |
266.03 g/mol |
IUPAC 名称 |
2-(4-iodofuran-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C7H7IO3/c8-6-4-9-3-5(6)7-10-1-2-11-7/h3-4,7H,1-2H2 |
InChI 键 |
LMYDWTUNZUHZSZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=COC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



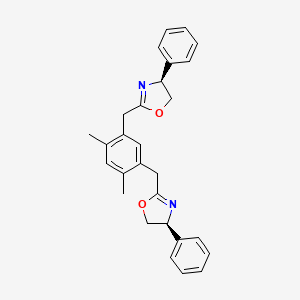
![(E)-Ethyl 4,5-dimethyl-2-(((2-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-1(2H)-ylidene)methyl)amino)thiophene-3-carboxylate](/img/structure/B15210153.png)
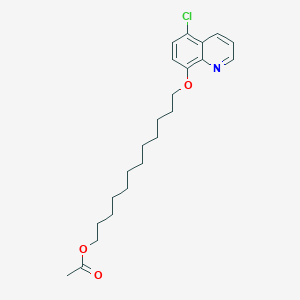
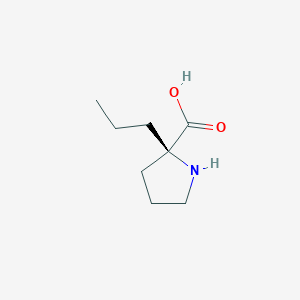

![N-(3-Aminopropyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210192.png)
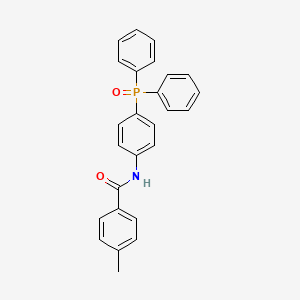
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
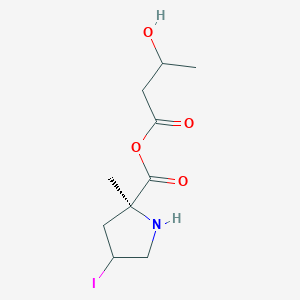
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)
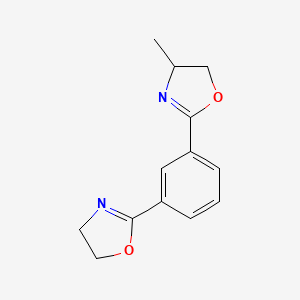

![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
